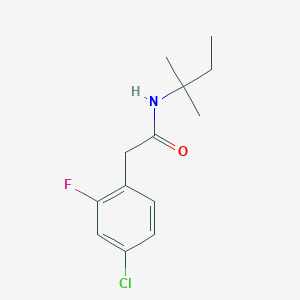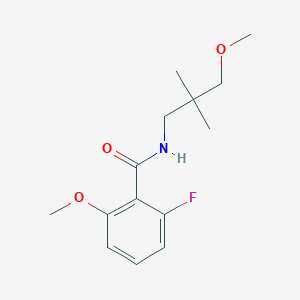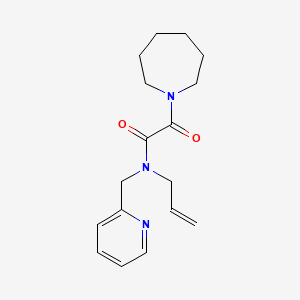
2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide, also known as CR845, is a non-opioid analgesic drug that is currently being researched for its potential use in treating pain. This drug has shown promising results in preclinical studies, making it a potential alternative to opioids for pain management.
Mecanismo De Acción
2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide works by activating the kappa opioid receptor (KOR) in the central nervous system. This activation leads to the release of dynorphin, a naturally occurring peptide that has analgesic effects. Unlike other opioids, 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide does not activate the mu opioid receptor, which is responsible for many of the negative side effects associated with opioid use.
Biochemical and Physiological Effects:
2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide has been shown to have analgesic effects in preclinical studies, without the negative side effects associated with opioids such as addiction and respiratory depression. It has also been shown to have anti-inflammatory effects and to reduce the development of tolerance to opioids. In addition, 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide has been shown to reduce pruritus in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide in lab experiments is that it has been shown to have analgesic effects without the negative side effects associated with opioids. This makes it a potential alternative to opioids for pain management in both clinical and research settings. However, one limitation of using 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide in lab experiments is that it is still in the early stages of research and its full potential has not yet been realized.
Direcciones Futuras
There are several potential future directions for research on 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide. One direction is to further investigate its potential use in treating pain and pruritus in clinical settings. Another direction is to investigate its potential use in combination with other drugs for pain management. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide and to identify any potential long-term side effects.
Métodos De Síntesis
The synthesis of 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide involves several steps, starting with the reaction of 4-chloro-2-fluoroaniline with tert-butyl acetate to form the intermediate tert-butyl(4-chloro-2-fluorophenyl)carbamate. This intermediate is then reacted with 1,1-dimethylpropylamine and acetic anhydride to form 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide is being researched for its potential use in treating pain. It has been shown to have analgesic effects in preclinical studies, without the negative side effects associated with opioids such as addiction and respiratory depression. 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide is also being studied for its potential use in treating pruritus (itching) associated with various medical conditions.
Propiedades
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-(2-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO/c1-4-13(2,3)16-12(17)7-9-5-6-10(14)8-11(9)15/h5-6,8H,4,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOAVRNTYNVTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)CC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5395090.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5395109.png)
![3,3,3-trifluoro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-(trifluoromethyl)propanamide](/img/structure/B5395129.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5395135.png)


![2-{4-[3-oxo-3-(1-piperidinyl)-1-propen-1-yl]phenyl}-5-pentylpyridine](/img/structure/B5395141.png)

![2-chloro-4-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5395152.png)
![1-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5395160.png)
![6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5395162.png)
![methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5395179.png)
![(3aR*,6aS*)-2-allyl-1-oxo-5-{[(2-thienylmethyl)amino]carbonyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5395186.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5395199.png)